molecular formula C8H8N2O B3176348 4-Cyano-2,6-dimethylpyridine 1-oxide CAS No. 99055-31-9

4-Cyano-2,6-dimethylpyridine 1-oxide

Cat. No.: B3176348
CAS No.: 99055-31-9
M. Wt: 148.16 g/mol
InChI Key: GYIPHUBTBCQVKL-UHFFFAOYSA-N
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Description

4-Cyano-2,6-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound has garnered attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide involves the reaction of 4,6-dimethylpyridine-1-oxide with cyanide. The process typically includes the following steps :

    Formation of 1-Methoxy-2-methylpyridinium methyl sulfate: This is achieved by reacting dry powdered 2-picoline-1-oxide with dimethyl sulfate. The reaction mixture is maintained at a temperature between 80° and 90°C.

    Formation of 2-Cyano-6-methylpyridine: The 1-methoxy-2-methylpyridinium methyl sulfate is then reacted with sodium cyanide in an aqueous solution under nitrogen atmosphere. The reaction mixture is cooled to 0°C and allowed to stand overnight.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyano-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Cyano-2,6-dimethylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Cyano-2,6-dimethylpyridine 1-oxide can be compared with other similar compounds such as:

    2-Cyano-4,6-dimethylpyridine: This compound has a similar structure but differs in the position of the cyano group.

    2-Cyanoquinoline: Another compound with a cyano group attached to a quinoline ring.

    1-Cyanoisoquinoline: Similar to 2-cyanoquinoline but with the cyano group attached to an isoquinoline ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPHUBTBCQVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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